molecular formula C19H15ClO4 B3493433 ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate

ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B3493433
M. Wt: 342.8 g/mol
InChI Key: RXZPASDVZYHKLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

!Figure 1: Molecular Structure of Ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and oxidative transformations. Researchers have explored its reactivity in the context of drug development and synthetic methodologies .

Properties

IUPAC Name

ethyl 6-[(2-chlorophenyl)methyl]-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-2-23-18(21)15-11-14-10-12(7-8-17(14)24-19(15)22)9-13-5-3-4-6-16(13)20/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZPASDVZYHKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)CC3=CC=CC=C3Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
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ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 5
ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxylate

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